4-(4,5-dimethyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine
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Overview
Description
4-(4,5-Dimethyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine is a complex organic compound characterized by its imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine typically involves multiple steps, starting with the formation of the imidazole ring followed by the introduction of the pyrimidine and piperazine moieties. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the imidazole ring.
Substitution Reactions: Subsequent substitution reactions introduce the pyrimidine and piperazine groups.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can modify the imidazole and pyrimidine rings.
Reduction: Reduction reactions can reduce functional groups within the compound.
Substitution: Substitution reactions can replace hydrogen atoms or other substituents on the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its imidazole and pyrimidine rings make it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine is studied for its potential biological activity. It may serve as a ligand for various receptors or enzymes, influencing biological processes.
Medicine: In medicine, this compound is explored for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases or conditions.
Industry: In industry, this compound can be used in the production of materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine exerts its effects involves its interaction with molecular targets. The imidazole and pyrimidine rings can bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde
Imidazole-containing compounds
Substituted pyrimidines
Uniqueness: 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine is unique due to its combination of imidazole and pyrimidine rings, which provides distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Properties
IUPAC Name |
4-(4,5-dimethylimidazol-1-yl)-6-piperazin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6/c1-10-11(2)19(9-17-10)13-7-12(15-8-16-13)18-5-3-14-4-6-18/h7-9,14H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKBJEHZIAJDKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCNCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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